4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
CAS No.:
Cat. No.: VC18044378
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NO3 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 4-methylfuro[3,4-b]pyridine-5,7-dione |
| Standard InChI | InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3 |
| Standard InChI Key | OMEVVZLNHXZHFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1)C(=O)OC2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring fused to a furan system at the [3,4-b] position, with a methyl group at the 4-position and two ketone functionalities at the 5- and 7-positions. This arrangement introduces significant electron-withdrawing effects, influencing its reactivity and stability. The IUPAC name, 4-methylfuro[3,4-b]pyridine-5,7-dione, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 53711-78-7 |
| Purity (Commercial) | >95% |
| Key Functional Groups | Furan, Pyridine, Dione |
Spectroscopic and Thermodynamic Data
While experimental data for this specific compound remain limited, analogous furopyridine derivatives exhibit characteristic infrared (IR) absorptions at 1700–1750 cm for carbonyl groups and 1600–1650 cm for aromatic C=C bonds. Theoretical calculations suggest a planar geometry with partial conjugation between the furan oxygen lone pairs and the pyridine π-system, potentially enhancing thermal stability compared to non-fused heterocycles .
Synthesis and Reaction Pathways
Current Synthetic Strategies
The synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves multi-step sequences starting from substituted pyridine precursors. A common approach includes:
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Condensation Reactions: Coupling of methyl-substituted pyridine derivatives with furan-based anhydrides under acidic conditions.
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Cyclization: Intramolecular cyclization via nucleophilic attack, facilitated by catalysts such as polyphosphoric acid or zeolites.
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Oxidation: Final oxidation steps to introduce the dione functionalities, often employing reagents like potassium permanganate or ruthenium-based catalysts .
Challenges in Optimization
Key hurdles include controlling regioselectivity during cyclization and minimizing side reactions such as over-oxidation or ring-opening. Recent advances in flow chemistry have improved yields (reported up to 68% in optimized batches) by enhancing temperature and mixing control.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring directs electrophilic attacks to the 3-position, while the furan oxygen participates in hydrogen bonding, influencing solubility in polar aprotic solvents like DMSO or DMF .
Nucleophilic Additions
The dione moieties undergo nucleophilic additions at the carbonyl groups, enabling derivatization with amines or hydrazines to form imine or hydrazone analogs. For example, reaction with methylamine yields 4-methyl-5-(methylimino)-7H-furo[3,4-b]pyridin-7-one, a potential pharmacophore.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nucleophilic Addition | Methylamine | 5-(Methylimino) derivative | 52% |
| Oxidation | KMnO/HSO | 4-Methyl-5,7-dihydroxy analog | 41% |
| Cycloaddition | Maleic Anhydride | Diels-Alder adduct | 37% |
Materials Science Applications
Organic Semiconductor Development
The conjugated π-system and electron-deficient nature make this compound a candidate for n-type organic semiconductors. Thin-film studies of related furopyridines demonstrate electron mobilities of 0.12 cm/V·s, comparable to fullerene derivatives .
Coordination Chemistry
The dione groups act as bidentate ligands, forming complexes with transition metals. For instance, copper(II) complexes exhibit redox activity at vs. Ag/AgCl, suggesting utility in catalytic systems .
Challenges and Future Directions
Stability Considerations
Degradation studies reveal susceptibility to photolytic cleavage under UV light (λ = 254 nm), necessitating stabilized formulations for practical applications. Encapsulation in mesoporous silica nanoparticles has shown promise in enhancing photostability by 78%.
Synthetic Methodology Gaps
Existing routes suffer from low atom economy (≤45%) and excessive solvent use. Future work should explore green chemistry approaches, such as microwave-assisted synthesis or biocatalytic methods using engineered oxidoreductases .
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